BENGHE Foundational & Exploratory

Check Availability & Pricing

The Role of p63 in Epithelial Development: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: T63

Cat. No.: B1193746

Authored for Researchers, Scientists, and Drug Development Professionals

October 2025

Executive Summary

Tumor protein p63 (T63), a member of the p53 family of transcription factors, is a cornerstone
in the development and maintenance of epithelial tissues. Unlike its well-known relative p53,
which is a critical tumor suppressor, p63's primary role is developmental, governing the intricate
processes of epithelial stratification, differentiation, and stem cell maintenance. Dysregulation
of p63 function is implicated in a variety of developmental disorders, including ectodermal
dysplasias, and is increasingly recognized for its role in cancer. This technical guide provides
an in-depth exploration of p63's function in epithelial development, detailing its isoforms,
regulatory signaling pathways, and key experimental methodologies used in its study.
Quantitative data are presented for comparative analysis, and all major pathways and
workflows are visualized to facilitate a deeper understanding of the molecular mechanisms at

play.

Introduction to p63 and its Isoforms

The TP63 gene is structurally complex, giving rise to multiple protein isoforms through the use
of two distinct promoters and alternative splicing.[1] These isoforms are broadly categorized
into two main classes based on their N-terminal structure:
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TAp63 isoforms: Transcribed from the upstream P1 promoter, these isoforms contain a full N-
terminal transactivation (TA) domain, which is homologous to that of p53.[2][3] TAp63
isoforms can activate target genes involved in apoptosis and cell cycle arrest and are
thought to act as tumor suppressors.[4]

ANp63 isoforms: Transcribed from the internal P2 promoter, these isoforms lack the
canonical TA domain.[2][3] Despite this, they can possess transcriptional activity.[S] ANp63 is
the predominant isoform in the basal cells of stratified epithelia and is considered the master
regulator of epidermal development, promoting proliferation and maintaining stem cell
populations.[6][7]

Both TAp63 and ANp63 can be alternatively spliced at the C-terminus to generate a, 3, and y

variants, further diversifying their function.[1] The ANp63a isoform is the most prominently

expressed and functionally significant variant in epithelial tissue maintenance.[6]

Core Functions of p63 in Epithelial Morphogenesis

p63 is indispensable for the development of stratified epithelial tissues, including the epidermis,

mammary glands, prostate, and urothelium.[8] Mice lacking p63 fail to develop a stratified

epidermis and suffer from catastrophic defects in limb and craniofacial development, ultimately

leading to perinatal death due to severe dehydration.[9]

Key functions of p63 in this context include:

Lineage Commitment and Stratification: p63 is essential for the commitment of embryonic
ectoderm to an epithelial fate. During development, TAp63 is expressed in the uncommitted
ectoderm, initiating the stratification program. Subsequently, a switch to ANp63 expression
drives the proliferation of basal keratinocytes and the formation of a multilayered epidermis.

[6]

Stem Cell Maintenance: p63 is highly expressed in the basal, proliferative layers of epithelia,
which house the epithelial stem cells.[6] It is a definitive marker for keratinocyte stem cells
(holoclones), which have the highest proliferative capacity.[10] p63 maintains the self-
renewal capacity of these stem cells; its absence leads to premature proliferative rundown
and depletion of the stem cell pool.
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 Proliferation and Differentiation Balance: ANp63 isoforms are critical for maintaining the
proliferative potential of basal keratinocytes. As these cells commit to differentiation and
migrate to the suprabasal layers, ANp63 expression is downregulated.[7] While ANp63 is the
primary driver of the epidermal program, TAp63 isoforms may contribute to the later stages
of terminal differentiation.[5]

o Cell Adhesion and Barrier Formation: p63 regulates the expression of genes crucial for cell-
cell and cell-matrix adhesion, including integrins and components of the basement
membrane. This function is vital for maintaining the structural integrity of the epithelium and

forming a functional epidermal barrier.

Key Sighaling Pathways Regulating p63

The expression and activity of p63 are tightly controlled by a network of signaling pathways that
are fundamental to development and tissue homeostasis.

Notch Signaling

Notch signaling plays a crucial role in promoting keratinocyte differentiation. Activated Notch
signaling suppresses the expression of ANp63 in keratinocytes.[6] This repression is a key step
that allows basal cells to exit the cell cycle and begin the process of terminal differentiation.
ANp63a, in turn, can repress Notchl, creating a feedback loop that maintains the proliferative
state of basal cells.[6]

Promotes Basal Cell
= Proliferation

Inhibits

Represses

NICD
(Active Notch)

Activates

\4

Notch Ligand Notch Receptor

Terminal
Differentiation

Promotes

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1630419/
https://aacrjournals.org/cancerres/article/63/10/2351/509964/Np63-and-TAp63-Regulate-Transcription-of-Genes
https://pmc.ncbi.nlm.nih.gov/articles/PMC8053124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8053124/
https://www.benchchem.com/product/b1193746?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Notch-p63 signaling axis in keratinocyte fate decisions.

Wnt/B-catenin Signaling

The Wnt pathway is also interconnected with p63 regulation. Wnt signaling can upregulate
ANp63 expression, potentially through B-catenin responsive elements in the ANp63 promoter.
[6] This interaction helps maintain the self-renewal capacity of mammary stem cells, in part by
increasing the expression of the Wnt receptor Fzd7.[6]
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Wnt/[3-catenin pathway regulation of ANp63 and stemness.

Hedgehog and TGF-8 Signhaling

Other pathways also modulate p63. Hedgehog (Hh) signaling is repressed by ANp63a, which
upregulates the negative Hh regulator SUFU.[6] Transforming growth factor-beta (TGF-$3) has
complex, context-dependent effects, but has been shown to selectively increase ANp63 protein
levels in non-malignant keratinocytes via the canonical SMAD3 pathway.

Quantitative Data on p63 Function
Table 1: p63 Isoform Expression and Function in
Keratinocytes
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TAp63 ANp63
Parameter Control Reference
Knockdown Knockdown
Predominant
ANp63 ANp63 - [5]
Isoform
Total p63 Protein _ _
High High Reduced [5]
Level
Number of
Genes with >2-
_ - 39 218 [5]
fold Expression
Change
Tissue Severe
Phenotype Stratified, Hypoplasia,
. L Normal - [5]
(Organotypic Differentiated Inhibited
Culture) Differentiation
: S
: . p63
o Proliferative .
Clone Type Description . Expression Reference
Capacity
Level
Holoclone Stem Cell High High [10]
Transient
o ) Barely
Meroclone Amplifying Medium [10]
Detectable
(Early)
Transient
Paraclone Low / Senescent  Undetectable [10]

Amplifying (Late)

Table 3: Selected Direct Target Genes of p63 in
Keratinocytes (from ChIP-Seq Data)
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Gene Function Regulation by p63 Reference
KRT14 Basal Keratin Positive
KRT5 Basal Keratin Positive

Integrin Subunit a3 N
ITGA3 ] Positive [6]
(Cell Adhesion)

Integrin Subunit 34 »
ITGB4 ] Positive [6]
(Cell Adhesion)

CDKN1A (p21) Cell Cycle Inhibitor Context-dependent [4]
PERP Apoptosis/Adhesion Positive [1]
NOTCH1 Notch Receptor Repression by ANp63  [6]

Hedgehog Pathwa Upregulation b
SUFU ,9 J d Pre g [6]
Inhibitor ANp63

Detailed Experimental Protocols

Protocol: siRNA-Mediated p63 Knockdown in
Organotypic Skin Culture

This protocol describes the use of small interfering RNA (siRNA) to down-regulate p63
expression in primary human keratinocytes to study its effects on the regeneration of stratified
epidermis in a 3D organotypic culture model.[5]

Workflow Diagram:
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Workflow for p63 knockdown in organotypic skin culture.
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Methodology:

o Cell Culture: Primary human keratinocytes are cultured in standard keratinocyte growth
medium.

» SIRNA Transfection: Keratinocytes are transfected with siRNA oligonucleotides targeting all
p63 isoforms (pan-p63), specific isoforms (TAp63 or ANp63), or a non-targeting control using
a lipid-based transfection reagent. Transfection is typically performed 24 hours before
seeding onto the dermal equivalent.

o Preparation of Dermal Equivalent: A collagen matrix containing primary human fibroblasts is
prepared in a cell culture insert and allowed to contract for 5-7 days.

o Seeding: Transfected keratinocytes are seeded onto the surface of the contracted collagen
matrix.

o Submerged Culture: The co-culture is maintained submerged in growth medium for 2-4 days
to allow for the formation of a confluent keratinocyte monolayer.

« Airlift and Differentiation: The culture is raised to the air-liquid interface to induce stratification
and terminal differentiation. The tissue is fed from below with differentiation medium.

o Harvest and Analysis: After 3 to 6 days of airlift culture, the organotypic tissue is harvested,
fixed in formalin, and embedded in paraffin. Sections are analyzed by hematoxylin and eosin
(H&E) staining for morphology and by immunofluorescence or immunohistochemistry for
expression of differentiation markers (e.g., Keratin 1, Loricrin) and p63. Parallel cultures can
be harvested for protein (Western blot) or RNA (RT-gPCR) analysis to confirm knockdown
efficiency and assess changes in gene expression.[5]

Protocol: Generation and Analysis of ANp63 Knockout
Mice

This protocol outlines the generation of a conditional knockout mouse model to study the
specific roles of the ANp63 isoforms in vivo.[9]

Methodology:
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e Targeting Vector Construction: A targeting vector is engineered to flank the ANp63-specific
exon (exon 3') with loxP sites. The construct often includes a reporter gene, such as Green
Fluorescent Protein (GFP), to replace the targeted exon, allowing for tracking of ANp63-null
cells.[9]

o Generation of Chimeric Mice: The targeting vector is electroporated into embryonic stem
(ES) cells. Correctly targeted ES cell clones are identified by Southern blot and PCR
analysis and are then injected into blastocysts to generate chimeric mice.

e Germline Transmission: Chimeras are bred to establish germline transmission of the floxed
ANp63 allele (ANp63fl/il).

« Conditional Knockout: To achieve tissue-specific or inducible knockout, ANp63fl/fl mice are
crossed with mice expressing Cre recombinase under the control of a specific promoter
(e.g., K14-Cre for epidermis) or an inducible system (e.g., iK14-CreER, induced by
tamoxifen).

o Genotyping: Progeny are genotyped by PCR analysis of tail DNA to identify wild-type,
heterozygous, and homozygous knockout animals.

» Phenotypic Analysis: Knockout mice and control littermates are analyzed at various
embryonic and postnatal stages. Analysis includes:

o Gross Morphology: Examination for developmental defects (e.g., limbs, skin, craniofacial
features).

o Histological Analysis: Skin and other epithelial tissues are collected, sectioned, and
stained (H&E) to assess tissue architecture and stratification.

o Immunohistochemistry/Immunofluorescence: Staining for markers of proliferation (e.g.,
Ki67), differentiation (e.g., Keratin 1, Loricrin), and cell lineage to characterize cellular
defects.[9]

o Molecular Analysis: Isolation of keratinocytes or other target cells for RNA-seq, RT-gPCR,
or Western blot to determine the molecular consequences of ANp63 deletion.

Protocol: Chromatin Immunoprecipitation (ChIP) for p63
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ChlIP is used to identify the genomic regions to which p63 directly binds in vivo, revealing its
direct transcriptional targets.[1]

Methodology:

e Cell Culture and Cross-linking: Primary human keratinocytes or an appropriate cell line (e.qg.,
HaCaT) are grown to ~80% confluency. Protein-DNA complexes are cross-linked by adding
formaldehyde directly to the culture medium to a final concentration of 1% and incubating for
10-15 minutes at room temperature. The reaction is quenched with glycine.

e Cell Lysis and Chromatin Sonication: Cells are harvested, washed, and lysed. The nuclei are
isolated and resuspended in a lysis buffer. Chromatin is sheared into fragments of 200-1000
bp using sonication. The efficiency of sonication is checked by running an aliquot on an
agarose gel.

e Immunoprecipitation: The sheared chromatin is pre-cleared with Protein A/G beads. A
fraction is saved as the "input” control. The remaining chromatin is incubated overnight at
4°C with an antibody specific for p63 (e.g., 4A4 pan-p63 antibody) or a negative control
antibody (e.g., normal mouse IgG).

e Immune Complex Capture: Protein A/G beads are added to capture the antibody-p63-DNA
complexes.

e Washes: The beads are washed sequentially with low-salt, high-salt, LiCl, and TE buffers to
remove non-specifically bound proteins and DNA.

o Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads.
The formaldehyde cross-links are reversed by incubating at 65°C overnight with NaCl.

o DNA Purification: Proteins are degraded with Proteinase K, and the DNA is purified using
phenol-chloroform extraction or a column-based Kkit.

e Analysis: The immunoprecipitated DNA is analyzed by:

o gPCR: To quantify the enrichment of specific known or putative target gene promoters
compared to the input and IgG controls.
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o ChIP-Seq: For genome-wide identification of p63 binding sites. The purified DNA is used
to prepare a sequencing library and is analyzed by next-generation sequencing.[1]

Protocol: Luciferase Reporter Assay for p63
Transcriptional Activity

This assay is used to determine whether p63 can activate or repress the promoter of a putative
target gene.[6][10]

Methodology:

o Reporter Construct Generation: The promoter region of the putative p63 target gene,
containing the predicted p63 response element(s), is cloned into a luciferase reporter vector
(e.g., pGL3 or pGL4) upstream of the firefly luciferase gene.

¢ Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or p63-null Saos2 cells) is
seeded in 96-well or 24-well plates.[5] The cells are co-transfected with:

o The firefly luciferase reporter construct.

o An expression vector for a specific p63 isoform (e.g., TAp63a or ANp63a) or an empty
vector control.

o A control reporter vector expressing Renilla luciferase under a constitutive promoter (e.g.,
CMV or SV40) to normalize for transfection efficiency.

 Incubation: The cells are incubated for 24-48 hours post-transfection to allow for expression
of p63 and the luciferase reporters.

o Cell Lysis: The culture medium is removed, and cells are lysed using a passive lysis buffer.

» Luciferase Activity Measurement: The lysate is transferred to an opaque microplate. A dual-
luciferase assay system is used for measurement in a luminometer:

o First, the firefly luciferase assay reagent is added, and the luminescence is measured.
This reflects the activity of the target gene promoter.
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o Second, the Stop & Glo® reagent is added, which quenches the firefly luciferase reaction
and activates the Renilla luciferase. The Renilla luminescence is then measured.

o Data Analysis: For each sample, the firefly luciferase activity is normalized to the Renilla
luciferase activity. The fold change in transcriptional activity is calculated by comparing the
normalized luciferase activity in p63-expressing cells to that in cells transfected with the
empty vector control.[6]

Conclusion and Future Directions

p63 stands as a master regulator of epithelial development, orchestrating a complex program
of lineage commitment, stem cell self-renewal, and differentiation. The balance between its
TAp63 and ANp63 isoforms is critical for tissue homeostasis, and disruptions in this balance
lead to severe developmental diseases and contribute to cancer. The experimental approaches
detailed in this guide—from in vitro organotypic cultures to in vivo knockout models and
genome-wide binding analyses—have been instrumental in dissecting its multifaceted roles.

Future research will likely focus on further elucidating the isoform-specific interactomes that
define p63's transcriptional output in different cellular contexts.[2] Understanding how p63
cooperates with other transcription factors and epigenetic modifiers to control chromatin
architecture will be key to a complete picture of its function. For drug development
professionals, targeting the specific signaling pathways that regulate p63 or the protein-protein
interactions that mediate its oncogenic functions in squamous cell carcinomas represents a
promising therapeutic avenue. A deeper molecular understanding of p63's role in epithelial
biology will continue to pave the way for novel strategies to treat a wide range of human
diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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